5-Amino-8-bromo-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid

Vue d'ensemble

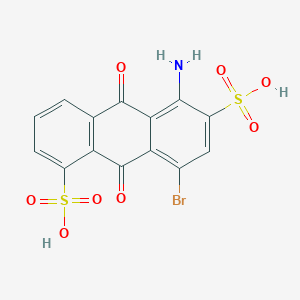

Description

5-Amino-8-bromo-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid is a complex organic compound known for its unique structural properties and diverse applications in scientific research. This compound features a bromine atom, an amino group, and two sulfonic acid groups attached to an anthracene backbone, making it a versatile molecule in various chemical reactions and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-8-bromo-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid typically involves multi-step organic reactions. One common method starts with the bromination of anthracene, followed by sulfonation to introduce the sulfonic acid groups. The amino group is then introduced through a nitration-reduction sequence. The general steps are as follows:

Bromination: Anthracene is brominated using bromine in the presence of a catalyst such as iron(III) bromide.

Sulfonation: The brominated anthracene undergoes sulfonation with fuming sulfuric acid to introduce the sulfonic acid groups.

Nitration and Reduction: The sulfonated product is nitrated using a mixture of nitric and sulfuric acids, followed by reduction with a suitable reducing agent like tin(II) chloride to convert the nitro group to an amino group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high-quality output.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr) Reactions

The bromine atom at position 8 undergoes nucleophilic substitution under controlled conditions. This reactivity is critical for synthesizing derivatives with modified biological or optical properties.

General Procedure (adapted from microwave-assisted synthesis):

-

Reagents : Amines (e.g., aniline derivatives), copper powder catalyst

-

Conditions :

Products :

-

Substituted anilinoanthraquinones (blue solids)

-

Bromine replaced by amine groups (e.g., aryl or alkyl amines)

Oxidation and Reduction Pathways

The anthraquinone backbone and amino group participate in redox reactions:

Sulfonic Acid Group Reactivity

The sulfonic acid groups at positions 1 and 6 exhibit typical acid-base and salt-formation behavior:

-

Salt Formation : Reacts with NaOH to form sodium salts (improved water solubility)

-

Electrophilic Substitution : Limited due to electron-withdrawing effects of -SO₃H groups

Comparative Reactivity with Analogues

The bromine and amino groups differentiate this compound from structurally similar anthraquinones:

Applications De Recherche Scientifique

Synthesis Overview

The synthesis of this compound typically involves multiple steps, including bromination, sulfonation, and the introduction of the amino group through nitration and reduction processes. These steps are critical in tailoring the compound's properties for its intended applications.

Scientific Research Applications

5-Amino-8-bromo-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid has found numerous applications in various scientific domains:

Chemistry

- Dyes and Pigments : The compound serves as a precursor for synthesizing dyes due to its chromophoric properties. Its ability to absorb visible light makes it suitable for use in textile and coating industries.

- Chemical Reactions : It can undergo oxidation to form quinones or other derivatives, which are valuable in organic synthesis.

Biology

- Fluorescent Probes : The compound is employed as a fluorescent probe in biochemical assays, aiding in the study of enzyme interactions and cellular processes.

- Drug Development : Research is ongoing to explore its potential as a therapeutic agent targeting specific biological pathways.

Medicine

- Investigated for its properties that may influence biological systems, particularly in modulating enzyme activity or receptor interactions.

Industrial Applications

- Specialty Chemicals : Utilized in producing advanced materials and coatings that require specific chemical properties.

- Polymer Chemistry : Its unique functional groups make it suitable for incorporation into polymer matrices.

Case Study 1: Use in Dye Synthesis

A study demonstrated the effectiveness of this compound as a precursor for synthesizing anthraquinone dyes. The resulting dyes exhibited enhanced stability and colorfastness compared to traditional dyes.

Case Study 2: Fluorescent Probes in Biochemical Assays

In biochemical research, this compound was utilized as a fluorescent probe to investigate enzyme kinetics. The study highlighted its ability to provide clear fluorescence signals that correlate with enzyme activity levels.

Mécanisme D'action

The mechanism of action of 5-Amino-8-bromo-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid varies depending on its application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the amino and sulfonic acid groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Amino-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid: Lacks the bromine atom, which may affect its reactivity and applications.

8-Bromo-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid:

9,10-Dihydro-9,10-dioxoanthracene-1,6-disulphonic acid: Lacks both the amino and bromine groups, making it less versatile in certain reactions.

Uniqueness

The combination of the amino, bromine, and sulfonic acid groups in 5-Amino-8-bromo-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid provides a unique set of chemical properties, making it particularly useful in specialized applications where these functional groups play a critical role.

Activité Biologique

5-Amino-8-bromo-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid is a complex organic compound with significant biological activity. This article explores its structural properties, synthesis methods, biological applications, and mechanisms of action, supported by case studies and research findings.

Overview of the Compound

Chemical Structure and Properties

- IUPAC Name : 5-amino-8-bromo-9,10-dioxoanthracene-1,6-disulphonic acid

- Molecular Formula : C₁₄H₈BrNO₈S₂

- Molecular Weight : 462.24 g/mol

- CAS Number : 117-13-5

The compound features a bromine atom, an amino group, and two sulfonic acid groups attached to an anthracene backbone. This unique structure contributes to its diverse applications in scientific research and industry.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Bromination : Anthracene is brominated using bromine in the presence of a catalyst (e.g., iron(III) bromide).

- Sulfonation : The brominated product undergoes sulfonation with fuming sulfuric acid to introduce sulfonic acid groups.

- Nitration and Reduction : The sulfonated product is nitrated and then reduced to convert the nitro group into an amino group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules through hydrogen bonding and electrostatic interactions. The presence of amino and sulfonic acid groups allows it to influence biochemical pathways by modulating enzyme activities or receptor interactions.

Applications in Research and Medicine

- Enzyme Interactions : It has been employed in studies assessing enzyme kinetics and interactions due to its fluorescent properties.

- Drug Development : Investigations are ongoing regarding its potential as a therapeutic agent targeting specific diseases, particularly in cancer treatment.

- Fluorescent Probes : The compound serves as a fluorescent probe in biochemical assays, facilitating the detection of biomolecules.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

| Compound | Structural Differences | Biological Activity |

|---|---|---|

| 5-Amino-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid | Lacks bromine atom | Reduced reactivity compared to the target compound |

| 8-Bromo-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid | Lacks amino group | Limited bioactivity due to absence of functional group |

| 9,10-Dihydro-9,10-dioxoanthracene-1,6-disulphonic acid | Lacks both amino and bromine groups | Minimal biological applications due to lack of functional diversity |

Propriétés

IUPAC Name |

5-amino-8-bromo-9,10-dioxoanthracene-1,6-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrNO8S2/c15-6-4-8(26(22,23)24)12(16)11-10(6)14(18)9-5(13(11)17)2-1-3-7(9)25(19,20)21/h1-4H,16H2,(H,19,20,21)(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBFYWPAABOJCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C=C(C(=C3C2=O)N)S(=O)(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrNO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50151652 | |

| Record name | 5-Amino-8-bromo-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117-13-5 | |

| Record name | 5-Amino-8-bromo-9,10-dihydro-9,10-dioxo-1,6-anthracenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-8-bromo-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-8-bromo-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-8-bromo-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.